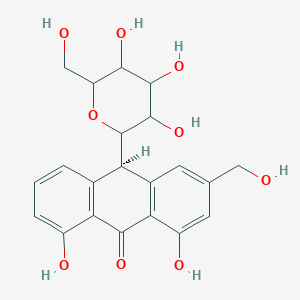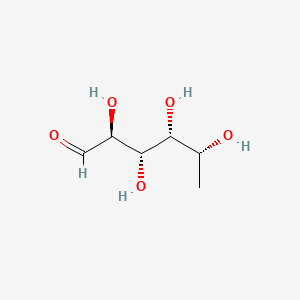![molecular formula C12H12N6O B1233750 4-(4-Tetrazolo[1,5-a]quinoxalinyl)morpholine](/img/structure/B1233750.png)
4-(4-Tetrazolo[1,5-a]quinoxalinyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-tetrazolo[1,5-a]quinoxalinyl)morpholine is a quinoxaline derivative.
Applications De Recherche Scientifique
Antihyperglycemic Activity : Deshmukh et al. (2017) reported the synthesis and in vivo antihyperglycemic evaluation of phenyl-2-(4-(tetrazolo[1,5-a]quinolin-4-ylmethoxy)phenyl)thiazolidin-4-ones, which exhibited notable antihyperglycemic activity in tests (Deshmukh et al., 2017).
Antimicrobial Activity : Ladani et al. (2011) synthesized novel tetrazolo[1,5-a]quinoline-based derivatives, including 1,4-dihydropyridines, acridine-1,8-diones, and polyhydroquinolines, showing significant antimicrobial activities against a range of bacterial and fungal strains (Ladani et al., 2011).
Synthesis and Chemical Properties : Khidre et al. (2020) summarized the synthesis, reactions, and biological activities of tetrazolo[1,5-a]quinoline derivatives, highlighting various methods of synthesis and pharmacological activities (Khidre et al., 2020).
Fluorescent Properties for Analytical and Materials Science : Jeminejs et al. (2021) explored the nucleophile-nucleofuge duality of azide and arylthiolate groups in synthesizing quinazoline and tetrazoloquinazoline derivatives, finding some compounds with potential applications in analytical and materials science due to their fluorescent properties (Jeminejs et al., 2021).
Synthesis of Phosphorothioates and Their Characterization : Kategaonkar et al. (2010) developed a method for synthesizing new O,O-diethyl O-(substituted tetrazolo[1,5-a]quinolin-4-yl)methyl phosphorothioates. These compounds were characterized analytically and spectrally, indicating a range of potential applications (Kategaonkar et al., 2010).
Cytotoxicity and Molecular Docking Studies : Mphahlele et al. (2017) synthesized 5-styryltetrazolo[1,5-c]quinazolines with potential in vitro cytotoxicity against human breast adenocarcinoma and cervical cancer cells, suggesting their use in cancer research (Mphahlele et al., 2017).
Antitumor and Antimicrobial Agents : Antypenko et al. (2012) investigated tetrazolo[1,5-c]quinazoline-5-thione S-derivatives, revealing their potential as antimicrobial and antitumor agents (Antypenko et al., 2012).
Propriétés
Formule moléculaire |
C12H12N6O |
|---|---|
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
4-(tetrazolo[1,5-a]quinoxalin-4-yl)morpholine |
InChI |
InChI=1S/C12H12N6O/c1-2-4-10-9(3-1)13-11(12-14-15-16-18(10)12)17-5-7-19-8-6-17/h1-4H,5-8H2 |
Clé InChI |
ZWCDNRRJJHQTGV-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC3=CC=CC=C3N4C2=NN=N4 |
SMILES canonique |
C1COCCN1C2=NC3=CC=CC=C3N4C2=NN=N4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






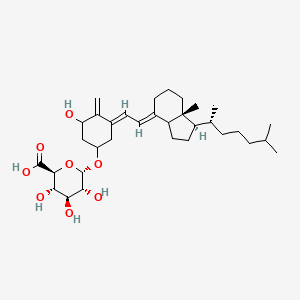
![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)


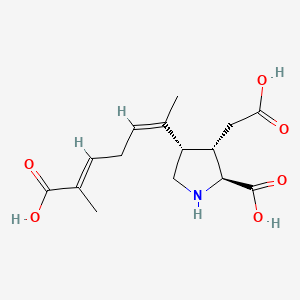
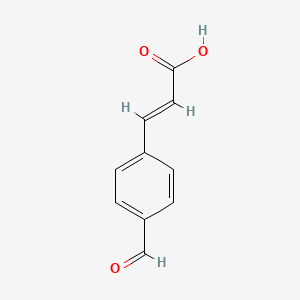
![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)
